molecular formula C11H14N2O4 B2906677 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid CAS No. 1439896-43-1

6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid

Cat. No. B2906677
CAS RN: 1439896-43-1
M. Wt: 238.243
InChI Key: AGBXUPIEXBMLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O4 . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and tetrahydropyran, a six-membered ring with one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a carboxylic acid group and a tetrahydropyran ring through a methoxy bridge . The exact 3D structure and conformation would require more advanced computational chemistry techniques or experimental methods like X-ray crystallography to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not specified in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a synthetic intermediate in pharmaceutical research. It is utilized in the synthesis of various drugs due to its reactive carboxylic acid group, which can be transformed into esters, amides, and other derivatives . Its pyrimidine ring is a common motif in many drug molecules, making it a valuable precursor in medicinal chemistry.

Biological Material Research

The tetrahydropyran moiety of the compound is of interest in life science research. It can be used as a building block for biological materials or organic compounds, potentially aiding in the study of biological systems and processes .

Catalysis

Due to its chemical structure, this compound may act as a catalyst in various chemical reactions. Its ability to donate or accept electrons can be harnessed to accelerate reaction rates, particularly in organic synthesis .

Solvent Applications

The compound’s solubility in water and organic solvents like methanol makes it a candidate for use as a solvent or co-solvent in chemical reactions, potentially influencing reaction kinetics and product distribution .

Histone Deacetylase (HDAC) Inhibitor Synthesis

It may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme involved in gene expression and implicated in cancer and other diseases .

Organic Synthesis Building Block

The compound’s functional groups make it a versatile building block in organic synthesis. It can undergo various chemical transformations, such as nucleophilic substitution reactions, to create a wide array of organic molecules .

Research Use Only (RUO) Applications

As a compound with a designation for Research Use Only , it is used in experimental settings to develop new methodologies and technologies in chemical research .

Safety and Handling Studies

The compound’s safety profile, including its irritant properties, makes it a subject of study in safety and handling protocols within laboratory and industrial settings. Understanding its interaction with biological tissues and materials is crucial for developing appropriate safety measures .

properties

IUPAC Name

6-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(15)9-5-10(13-7-12-9)17-6-8-1-3-16-4-2-8/h5,7-8H,1-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBXUPIEXBMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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